2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
CAS No.:
Cat. No.: VC13257997
Molecular Formula: C14H11FO5
Molecular Weight: 278.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FO5 |
|---|---|
| Molecular Weight | 278.23 g/mol |
| IUPAC Name | 2-(4-fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone |
| Standard InChI | InChI=1S/C14H11FO5/c15-8-1-3-10(4-2-8)20-7-13(19)14-11(17)5-9(16)6-12(14)18/h1-6,16-18H,7H2 |
| Standard InChI Key | VRPJHAVMJOICKC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2O)O)O)F |
| Canonical SMILES | C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2O)O)O)F |
Introduction
Overview
2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone (C₁₄H₁₁FO₅) is a synthetic organic compound characterized by a fluorophenoxy group and a trihydroxyphenyl moiety attached to an ethanone backbone. Its structural uniqueness has garnered attention in chemical and pharmacological research, particularly for its potential biological activities and applications in drug discovery . This review synthesizes current knowledge on its synthesis, physicochemical properties, biological mechanisms, and industrial relevance.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone, reflects its structure:
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Ethanone core: A carbonyl group (C=O) bridges the fluorophenoxy and trihydroxyphenyl groups.
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4-Fluorophenoxy substituent: A phenyl ring substituted with fluorine at the para position, linked via an ether bond.
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2,4,6-Trihydroxyphenyl group: A phenolic ring with hydroxyl groups at the 2, 4, and 6 positions, enabling hydrogen bonding and redox activity .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via acid- or base-catalyzed condensation of 4-fluoroacetophenone derivatives with 2,4,6-trihydroxybenzaldehyde. Key steps include:
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Condensation: Refluxing 4-fluoroacetophenone with 2,4,6-trihydroxybenzaldehyde in acetic anhydride under BF₃ catalysis .
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Purification: Column chromatography using hexane:ethyl acetate (2:1) to isolate the product .
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Yield Optimization: Industrial-scale production employs continuous flow reactors to enhance yield (reported up to 56%) .
Industrial Considerations
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Scalability: Continuous flow systems improve reaction control and reproducibility.
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Solvent Selection: Ethyl acetate and dichloromethane are preferred for their low toxicity and high solubility.
Biological Activity and Mechanisms
Antioxidant Properties
The trihydroxyphenyl group donates electrons, neutralizing free radicals (e.g., superoxide, hydroxyl). Studies show dose-dependent radical scavenging in vitro, with IC₅₀ values comparable to ascorbic acid .
Anti-Inflammatory Effects
In murine models, the compound inhibited UVB-induced prostaglandin E₂ (PGE₂) release by 65–80% at 10–40 μM concentrations. Mechanisms include:
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Tyrosine kinase inhibition: Suppression of cytosolic kinases (e.g., Src) downstream of oxidative stress .
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Cytokine modulation: Reduced IL-6 and TNF-α levels in carrageenan-induced inflammation .
Table 2: Biological Activity Profile
| Activity | Mechanism | EC₅₀/IC₅₀ | Reference |
|---|---|---|---|
| Antioxidant | Free radical scavenging | 18.3 µM | |
| Anti-inflammatory | PGE₂ inhibition | 10.9 µM | |
| Choleretic | MRP2-mediated bile secretion | 40 µmol/min |
Choleretic Activity
The compound stimulates bile flow via multidrug resistance protein 2 (MRP2), with a 2.5-fold increase in bile secretion at 40 µmol/min in perfused rat livers .
Applications in Research and Industry
Drug Discovery
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Chemical Libraries: Included in anti-aging and phenotypic screening libraries (e.g., ChemDiv’s Anti-Aging Library).
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Lead Optimization: Structural analogs are explored for enhanced bioavailability and target selectivity .
Material Science
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Polymer Additive: Improves thermal stability (up to 220°C) and UV resistance in polyurethane coatings .
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Metal Chelation: Binds Fe³⁺ and Cu²⁺ in analytical chemistry applications .
Comparative Analysis with Structural Analogs
Halogen-Substituted Derivatives
| Compound | Key Difference | Bioactivity |
|---|---|---|
| 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | Chlorine vs. fluorine | Higher log P (2.65 vs. 2.33) |
| 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone | No halogen | Lower antioxidant EC₅₀ |
Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to chlorine or hydrogen .
Future Directions and Challenges
Pharmacokinetic Studies
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ADME Profiles: Current data lack oral bioavailability and half-life metrics.
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Toxicology: No chronic toxicity studies reported; required for preclinical development.
Synthetic Chemistry Innovations
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